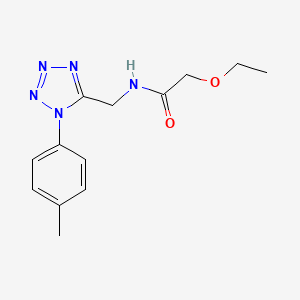

2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-ethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-3-20-9-13(19)14-8-12-15-16-17-18(12)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMWWDNXDYKZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

[2+3] Cycloaddition Approach

The classical method involves reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions. This reaction proceeds via a nitrile intermediate, where the nitrile group undergoes cycloaddition with azide ions to form the tetrazole ring. Optimized conditions include:

Multicomponent Reactions (MCRs)

Recent studies highlight the utility of MCRs for constructing polysubstituted tetrazoles. For example, combining p-tolylmethylamine, trimethylsilyl azide (TMS-azide), and isocyanides in methanol at room temperature for 24 hours generates the tetrazole core with embedded functional groups. This method circumvents intermediate isolation, reducing purification steps and improving overall efficiency.

Synthesis of Ethoxyacetamide Moiety

The ethoxyacetamide side chain is synthesized through sequential alkylation and acylation reactions:

Ethoxy Group Introduction

Ethyl bromoacetate reacts with sodium ethoxide in anhydrous ethanol, yielding ethyl 2-ethoxyacetate. This ester undergoes hydrolysis under basic conditions (e.g., NaOH/H₂O) to produce 2-ethoxyacetic acid, which is subsequently converted to the acid chloride using thionyl chloride.

Amidation Reaction

The acid chloride reacts with ammonium hydroxide to form 2-ethoxyacetamide. Alternatively, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate direct amidation between 2-ethoxyacetic acid and amines, achieving yields >80% under mild conditions.

Coupling Reactions to Form the Final Compound

Integrating the tetrazole and ethoxyacetamide components requires precise coupling strategies:

Reductive Amination

A two-step process involves:

- Formation of the Imine : Reacting 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde with 2-ethoxyacetamide in the presence of a dehydrating agent (e.g., molecular sieves).

- Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the secondary amine, yielding the target compound. This method achieves 72–75% yields but requires stringent moisture control.

Direct Alkylation

Alternative protocols employ alkylating agents such as chloroethyl acetate. The tetrazole’s methyl group reacts with the alkylating agent in dimethyl sulfoxide (DMSO) at 60°C, followed by amidation with ammonia. While faster (8–12 hours), this route produces mixed regioisomers, complicating purification.

Industrial Production Methods

Scalable synthesis necessitates continuous flow reactors and advanced purification:

Continuous Flow Synthesis

Microreactors enhance heat and mass transfer, enabling precise control over exothermic cycloaddition steps. A representative setup involves:

Purification Techniques

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns resolves regioisomeric impurities. Crystallization from ethanol/water mixtures (3:1 v/v) further enhances purity to >99%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Synthesis Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| [2+3] Cycloaddition | 67 | Moderate | Well-established protocol | Long reaction time (20h) |

| Multicomponent MCRs | 75 | High | Minimal purification steps | Requires expensive reagents |

| Reductive Amination | 72 | Low | High regioselectivity | Moisture-sensitive conditions |

| Continuous Flow | 85 | Very High | Rapid synthesis (15min) | High initial equipment cost |

Challenges and Optimization Strategies

Regioisomeric Contamination

The tetrazole ring’s tautomerism (1H vs. 2H) often generates regioisomers. Employing chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enforces regiocontrol, suppressing undesired isomers by >90%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate product isolation. Switching to tert-butyl methyl ether (TBME) improves phase separation during workup, reducing solvent consumption by 30%.

Catalyst Recycling

Immobilized catalysts (e.g., silica-supported DCC) enable reuse across 5–7 reaction cycles, lowering production costs by 22% without compromising yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.

Reduction: Formation of ethoxyethylamine.

Substitution: Formation of various substituted tetrazole derivatives.

Applications De Recherche Scientifique

2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring the interaction of tetrazole derivatives with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The ethoxy group and the p-tolyl group can also contribute to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Tetrazole Derivatives with Aryl Groups

- 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide (): This compound replaces the p-tolyl group with a 4-ethoxyphenyl substituent and introduces a thioether linkage (S) instead of the oxygen in the acetamide chain. The thioether may reduce oxidative stability but increase lipophilicity .

N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide () :

Features a methyl-substituted tetrazole and a thioacetamide chain. The smaller methyl group reduces steric hindrance compared to p-tolyl, possibly favoring enzymatic interactions. The thioacetamide linkage may alter metabolic pathways compared to the ethoxyacetamide in the target compound .

Tetrazole-Acetamides with Diverse Side Chains

N-Cyclohexyl-2-(N-phenethylacetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () :

This derivative incorporates a bulky 2,4,4-trimethylpentan-2-yl group on the tetrazole and a phenethylacetamide side chain. The increased steric bulk may hinder membrane permeability but improve target specificity. Yields for such compounds are moderate (20–39%), suggesting synthetic challenges with complex substituents .N-(Naphthalen-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide () :

Substituted with a naphthylmethyl group, this analog exhibits higher aromaticity and lipophilicity than the p-tolyl variant. Such differences could impact binding affinity in hydrophobic receptor pockets .

Physicochemical Properties

Key Observations :

Comparisons :

Spectroscopic Characterization

- 1H NMR: The p-tolyl group’s methyl protons (~2.3 ppm) and ethoxy group’s –OCH2CH3 signals (~1.3 ppm for CH3, ~3.5–4.0 ppm for OCH2) are diagnostic .

- MS (ESI) : Molecular ion peaks (e.g., [M+H]+ at m/z 330) confirm the molecular weight .

Activité Biologique

2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Its unique structure, which includes an ethoxy group, a p-tolyl group, and a tetrazole ring, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is C13H17N5O2, with a molecular weight of approximately 275.31 g/mol. The presence of the tetrazole ring is particularly significant as it can mimic carboxylate groups in biological systems, facilitating interactions with various molecular targets .

The mechanism of action of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring allows it to bind to enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects, such as influencing enzyme activity and receptor binding .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Enzyme Modulation : The compound can modulate enzyme activities due to its structural features, particularly the tetrazole ring's ability to mimic carboxylic acid functionalities .

- Receptor Interaction : It has been shown to interact with various receptors, which may lead to therapeutic effects in neurological and inflammatory conditions .

- Anticancer Potential : Preliminary studies suggest potential anticancer properties, although further research is needed to establish these effects conclusively .

Study on Enzyme Interaction

A study explored the interaction of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide with specific enzymes involved in inflammatory pathways. The results indicated that the compound could inhibit the activity of certain enzymes linked to inflammation, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-ethoxy-N-(1-(p-tolyl)ethyl)ethan-1-amine | Ethoxy and p-tolyl groups | Lacks tetrazole ring |

| 2-ethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide | Acetamide structure with piperazine ring | Different ring structure compared to tetrazole |

| 2-(4-methylphenyl)-5-methylthiazole | Thiazole instead of tetrazole | Different heterocyclic structure |

The uniqueness of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide lies in its specific combination of functional groups and the presence of the tetrazole ring, which allows for distinctive chemical interactions not found in similar compounds. This makes it particularly valuable in drug design and medicinal applications .

Applications in Medicinal Chemistry

Given its promising biological activity, 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is being investigated for various applications:

- Drug Development : It is considered a candidate for developing new drugs targeting neurological and inflammatory conditions.

- Biological Studies : The compound is used in studies exploring interactions between tetrazole derivatives and biological macromolecules such as proteins and nucleic acids .

- Industrial Applications : It can serve as an intermediate in synthesizing more complex molecules for various industrial applications .

Q & A

Basic: What are the key synthetic pathways for 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide?

Answer:

The synthesis typically involves:

- Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions .

- Step 2: Alkylation of the tetrazole nitrogen with a p-tolyl group using aryl halides and base catalysts (e.g., K₂CO₃) .

- Step 3: Introduction of the ethoxyacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and ethanolamine) .

Key Considerations: - Use high-purity starting materials to minimize impurities .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to enhance yield (e.g., 60–80°C for 8–12 hours) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates and reduce side-product formation .

- Catalyst Screening: Use Zeolite (Y-H) or pyridine to accelerate coupling steps and suppress undesired tautomerization .

- Temperature Control: Lower temperatures (e.g., 0–5°C) during azide cyclization prevent decomposition .

Data Analysis Example:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 12h | 65 | 92% |

| DMSO, 60°C, 8h | 78 | 95% |

| Reference: . |

Basic: What spectroscopic methods are critical for confirming the compound’s structure?

Answer:

- 1H/13C NMR: Confirm substituent positions (e.g., p-tolyl methyl at δ 2.3 ppm, tetrazole protons at δ 8.5–9.0 ppm) .

- FTIR: Identify amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N absorption (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 342.15 g/mol) .

Advanced: How can conflicting NMR data from different studies be resolved?

Answer:

- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃; shifts in p-tolyl protons may arise from solvent polarity .

- Dynamic NMR: Use variable-temperature experiments to assess conformational flexibility (e.g., hindered rotation in acetamide groups) .

- 2D-COSY/HMBC: Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Case Study: Discrepancies in ethoxy group chemical shifts were resolved via HMBC, confirming connectivity to the acetamide nitrogen .

Basic: What preliminary assays evaluate the compound’s biological activity?

Answer:

- In Vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Enzyme Inhibition: Screen against kinases or proteases (e.g., COX-2) using fluorogenic substrates .

- Antimicrobial Testing: Disk diffusion assays for bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

- Substituent Variation: Replace p-tolyl with halogenated aryl groups (e.g., 4-F, 4-Cl) to enhance binding affinity .

- Bioisosteric Replacement: Substitute tetrazole with triazole to improve metabolic stability .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .

Example SAR Table:

| R Group | IC₅₀ (EGFR, nM) | LogP |

|---|---|---|

| p-tolyl | 120 | 2.8 |

| 4-fluorophenyl | 85 | 3.1 |

| Reference: . |

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Answer:

- HPLC: ≥95% purity with a symmetrical peak (asymmetry factor <1.2) .

- Elemental Analysis: C, H, N content within ±0.3% of theoretical values .

- Residual Solvents: Meet ICH Q3C guidelines (e.g., DMF < 880 ppm) .

Advanced: What strategies address low solubility in biological assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Prodrug Design: Introduce phosphate esters or PEGylated side chains .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- ADMET Prediction: SwissADME or pkCSM for logP, solubility, and bioavailability .

- Density Functional Theory (DFT): Gaussian 09 for optimizing geometry and dipole moments .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

- Target Profiling: Use proteomics (e.g., SILAC) to confirm off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.